molecular formula C10H8BrClN2O B8152133 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one

Cat. No.: B8152133
M. Wt: 287.54 g/mol
InChI Key: CVNFDKURWSNSGE-UHFFFAOYSA-N
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Description

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one is a heterocyclic compound that features both bromine and chlorine substituents. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration .

Comparison with Similar Compounds

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one can be compared with other pyrrolopyridine derivatives, such as:

    1H-pyrrolo[2,3-b]pyridine: Lacks the bromine and chlorine substituents but shares the core structure.

    1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-bromopropan-1-one: Similar structure but with reversed positions of bromine and chlorine.

    1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one: Contains a methyl group instead of bromine.

These comparisons highlight the unique properties of this compound, particularly its specific substituents that contribute to its distinct chemical and biological activities .

Biological Activity

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C₁₁H₉BrClN₃O
  • Molecular Weight : Approximately 300.56 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Targeted Kinases

Research indicates that this compound may act as an inhibitor of certain kinases, particularly those involved in cell signaling pathways. For instance, it has been shown to inhibit the activity of SGK-1 kinase, which plays a role in renal and cardiovascular diseases by mediating sodium retention and cell proliferation processes .

Impact on Cell Proliferation and Migration

The compound affects several key signaling pathways:

  • RAS-MEK-ERK Pathway : Inhibition leads to reduced cell proliferation.
  • PI3K-Akt Pathway : Impacts survival and growth of cells.
    These pathways are critical in cancer biology, suggesting potential applications in oncology .

Biological Activity Data

Activity TypeObserved EffectReference
Kinase InhibitionInhibits SGK-1 activity
AntiproliferativeReduces proliferation in cancer cell lines
AntimicrobialExhibits activity against certain pathogens

Case Studies

  • Cancer Research :
    A study evaluating the antiproliferative effects of various pyrrolopyridine derivatives found that this compound significantly inhibited the growth of breast cancer cells by targeting the RAS-MEK-ERK pathway .
  • Renal Disease :
    Another investigation into the compound's effects on renal cells demonstrated that it modulates SGK-1 activity, suggesting a therapeutic role in conditions characterized by excessive sodium retention and cellular proliferation associated with renal fibrosis .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The compound is expected to have moderate oral bioavailability.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Renal excretion is likely due to its molecular structure.

Toxicological assessments indicate that it may cause skin irritation and is harmful if ingested, necessitating careful handling .

Properties

IUPAC Name

1-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2O/c11-7-2-4-13-10-9(7)6(5-14-10)8(15)1-3-12/h2,4-5H,1,3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNFDKURWSNSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C(=CN2)C(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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